molecular formula C17H20N2O2S2 B11819194 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol

4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol

Cat. No.: B11819194
M. Wt: 348.5 g/mol
InChI Key: ZOEGSVBPEVJNIY-UHFFFAOYSA-N
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Description

4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol is a complex organic compound featuring a pyridine ring substituted with a methyl group and a thiol group, along with a tosylated pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol typically involves multiple stepsThe tosylated pyrrolidine moiety is then attached through a series of reactions involving tosylation and nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins and enzymes, affecting their function and activity. Additionally, the pyridine ring and tosyl group can interact with various receptors and signaling pathways, modulating cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H20N2O2S2

Molecular Weight

348.5 g/mol

IUPAC Name

4-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridine-2-thione

InChI

InChI=1S/C17H20N2O2S2/c1-12-5-7-14(8-6-12)23(20,21)19-9-3-4-16(19)15-11-18-17(22)10-13(15)2/h5-8,10-11,16H,3-4,9H2,1-2H3,(H,18,22)

InChI Key

ZOEGSVBPEVJNIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=S)C=C3C

Origin of Product

United States

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